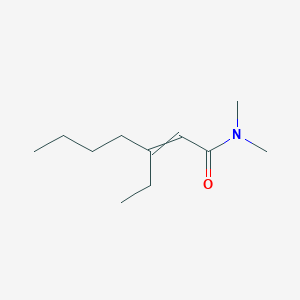

3-ethyl-N,N-dimethylhept-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922177-50-2 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-ethyl-N,N-dimethylhept-2-enamide |

InChI |

InChI=1S/C11H21NO/c1-5-7-8-10(6-2)9-11(13)12(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

MXHWOIXWZSHHMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC(=O)N(C)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl N,n Dimethylhept 2 Enamide

Retrosynthetic Analysis of the 3-ethyl-N,N-dimethylhept-2-enamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, two primary disconnection points are the amide bond and the carbon-carbon double bond.

Amide Bond Disconnection (C-N bond): The most straightforward disconnection is at the amide linkage. This approach breaks the molecule into dimethylamine (B145610) and 3-ethylhept-2-enoic acid or a derivative, such as its acyl chloride or ester. The subsequent challenge then becomes the synthesis of the α,β-unsaturated carboxylic acid.

Olefin Disconnection (C=C bond): Disconnecting the double bond suggests olefination reactions as the key bond-forming step. This leads to two main retrosynthetic pathways based on well-established named reactions:

Wittig or Horner-Wadsworth-Emmons (HWE) Approach: This route involves the reaction between a carbonyl compound and a phosphorus-stabilized carbanion. The disconnection can be made in two ways:

Breaking the bond to reveal pentan-3-one and a two-carbon phosphorus ylide or phosphonate (B1237965) carrying the N,N-dimethylamide group.

An alternative break points to propanal and a phosphonate reagent derived from N,N-dimethyl-2-phosphonopentanamide. The former is generally more common and synthetically practical.

This analysis provides a logical framework for exploring the specific synthetic methods detailed in the following sections.

Classical Approaches to α,β-Unsaturated Amide Synthesis

Classical methods for forming α,β-unsaturated amides have long been the bedrock of organic synthesis, offering reliable, though sometimes limited, routes to these structures.

Wittig-type Reactions for Enamide Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.org A key advantage is the unambiguous placement of the double bond, which is a significant improvement over elimination reactions that can produce mixtures of isomers. libretexts.org

The synthesis of a Wittig reagent begins with the SN2 reaction of a phosphine (B1218219), typically triphenylphosphine (B44618), with an alkyl halide to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as butyllithium, to generate the nucleophilic ylide. libretexts.org

For the synthesis of this compound, the reaction would proceed between pentan-3-one and an ylide derived from N,N-dimethyl-2-haloacetamide. The mechanism involves the nucleophilic attack of the ylide on the ketone's carbonyl carbon, forming a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphatane ring. This intermediate subsequently collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. libretexts.org

| Reaction Step | Reactants | Product | Key Considerations |

| Ylide Formation | Triphenylphosphine, N,N-dimethyl-2-chloroacetamide, Strong Base (e.g., n-BuLi) | (2-(dimethylamino)-2-oxoethyl)triphenylphosphonium ylide | The choice of halide and base is crucial for efficient ylide generation. Primary halides are preferred. masterorganicchemistry.com |

| Olefination | The generated ylide, Pentan-3-one | This compound, Triphenylphosphine oxide | The reaction's stereoselectivity (E vs. Z alkene) depends on the ylide's stability and reaction conditions. |

Horner–Wadsworth–Emmons (HWE) Olefination in Enamide Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts. wikipedia.org A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup. wikipedia.org

The reaction typically begins with the deprotonation of a phosphonate ester using a base to form a phosphonate carbanion. This carbanion then attacks an aldehyde or ketone in the rate-limiting step. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, usually favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

To synthesize this compound, a suitable phosphonate such as diethyl (N,N-dimethylcarbamoyl)methylphosphonate would be deprotonated and reacted with pentan-3-one. The choice of base, solvent, and cation can influence the stereochemical outcome. researchgate.net While strong bases like sodium hydride or lithium diisopropylamide (LDA) are common, weaker base systems like LiCl/tertiary amine (Masamune-Roush conditions) can be effective for base-sensitive substrates. acs.org

| Parameter | Description | Relevance to Synthesis |

| Phosphonate Reagent | Typically a diethyl or dimethyl phosphonate ester with an electron-withdrawing group (e.g., the amide carbonyl). | Diethyl (N,N-dimethylcarbamoyl)methylphosphonate is the key starting material. |

| Carbonyl Component | An aldehyde or ketone. | Pentan-3-one serves as the electrophile. |

| Base | Strong bases (NaH, LDA) or weaker bases with additives (LiCl/DBU). | Deprotonates the phosphonate to form the reactive carbanion. |

| Stereoselectivity | Generally high (E)-selectivity due to thermodynamic control. wikipedia.org | Crucial for obtaining the correct isomer of the final product. |

Modern variations, such as the Still-Gennari olefination, utilize phosphonates with electron-withdrawing groups like trifluoroethyl to achieve high (Z)-selectivity, demonstrating the tuneability of the HWE reaction. nih.gov

Condensation Reactions for N,N-Disubstituted Amides

Condensation reactions provide a direct route to form the amide bond. An amidation reaction involves the combination of a carboxylic acid and an amine to produce an amide and water. libretexts.org In the context of this compound, this would involve the direct reaction between 3-ethylhept-2-enoic acid and dimethylamine.

While this appears straightforward, the direct thermal condensation of a carboxylic acid and an amine can be challenging. The reaction often requires high temperatures to drive off the water byproduct and shift the equilibrium towards the product. acsgcipr.org These conditions can sometimes lead to degradation of the starting materials or product. acsgcipr.org Furthermore, the acid and amine can form a stable ammonium (B1175870) carboxylate salt, which hinders the reaction. acsgcipr.org

To circumvent these issues, the carboxylic acid is often "activated" using a variety of coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the amine under milder conditions.

Hydrothermal pyrolysis experiments have also demonstrated the formation of amides from precursors like carboxylic acids and an ammonium source at elevated temperatures, confirming the fundamental nature of this condensation process. nih.govresearchgate.net

Modern Catalytic Strategies for this compound Synthesis

Contemporary organic synthesis increasingly relies on catalytic methods, which offer high efficiency, selectivity, and atom economy. Enamides, as electron-rich alkenes, are excellent substrates for various transition-metal-catalyzed reactions. thieme-connect.comdntb.gov.ua

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Transition metal catalysis provides powerful tools for C-C bond formation, which can be adapted for the synthesis of complex enamides.

The Heck Reaction: The palladium-catalyzed Heck reaction is a cornerstone method for forming substituted alkenes by coupling an alkene with a vinyl or aryl halide. thieme-connect.com An asymmetric Heck reaction involving enamides can provide a direct route to chiral amine precursors. thieme-connect.comthieme-connect.com For the target molecule, a conceivable, though complex, strategy could involve the Heck coupling of a suitable vinyl halide with an N,N-dimethylacrylamide derivative or the coupling of a halo-enamide with an organometallic reagent.

The Sonogashira and Negishi Couplings:

The Sonogashira coupling joins a terminal alkyne and a vinyl halide using a palladium catalyst and a copper co-catalyst. This could be used to construct the carbon backbone, which would then require a subsequent reduction of the alkyne to an alkene.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by palladium or nickel. A potential route could involve coupling a vinylzinc reagent with a halo-acetamide derivative.

These catalytic methods represent the forefront of synthetic chemistry, offering pathways that can provide access to complex molecules with high degrees of control over stereochemistry and functional group tolerance. The functionalization of enamides through transition-metal-catalyzed processes like hydrofunctionalization and difunctionalization is an active area of research, highlighting the importance of these substrates in modern synthesis. researchgate.net

Stereoselective Enamide Formation via Asymmetric Catalysis

Achieving stereocontrol in the synthesis of this compound is crucial, as the geometry of the double bond can significantly influence the biological activity and physical properties of the molecule. Asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules, and these principles can be extended to the diastereoselective formation of enamides.

One effective strategy for the stereoselective synthesis of (E)-trisubstituted α,β-unsaturated amides involves the elimination of syn-aldols derived from N-acyl-oxazolidin-2-ones. nih.gov This method provides high diastereoselectivity (>95% de) for the desired (E)-isomer. nih.gov The reaction proceeds through the rearrangement of a potassium alkoxide of the syn-aldol to a 1,3-oxazinane-2,4-dione enolate intermediate, which then eliminates carbon dioxide in an E1cB-type fashion to yield the (E)-α,β-unsaturated amide. nih.gov A chair-like transition state model is proposed to rationalize the high (E)-selectivity observed. nih.gov

Another powerful technique is the asymmetric hydrogenation of enamides, which can produce optically active amides with high enantiomeric excess (ee). Rhodium complexes with chiral phosphine ligands, such as Rh-BisP* and Rh-MiniPHOS, have proven to be highly effective catalysts for this transformation. acs.org For instance, the hydrogenation of various aryl- and alkyl-substituted enamides using the (S,S)-BisP*-Rh catalyst can yield the corresponding R-amides with excellent enantioselectivity. acs.org While this method is typically used to produce chiral saturated amides, the principles of asymmetric metal catalysis are fundamental to developing stereoselective syntheses of chiral enamides.

Ynamides have also emerged as valuable precursors for the stereoselective synthesis of enamides. For example, a multi-step sequence involving the hydroboration of N-tosyl ynamides, followed by a boron-to-zinc transmetalation and a MIB-catalyzed enantioselective addition to aldehydes, can furnish chiral β-hydroxy (E)-enamides with high yields and enantioselectivities. nih.gov

The following table summarizes representative catalytic systems for stereoselective enamide synthesis:

| Catalyst/Method | Substrate Type | Product Stereochemistry | Reported ee/de | Reference |

| Potassium alkoxide of N-acyl-oxazolidin-2-one-syn-aldol | syn-Aldols | (E)-α,β-unsaturated amides | >95% de | nih.gov |

| Rh-BisP* complex | Aryl- and alkyl-substituted enamides | Chiral saturated amides | up to 99% ee | acs.org |

| MIB-catalyzed addition of alkenylzinc species | N-tosyl ynamides and aldehydes | Chiral β-hydroxy (E)-enamides | 54-98% ee | nih.gov |

Chemo- and Regioselective Functionalization Techniques

The enamide scaffold of this compound offers multiple sites for functionalization. Chemo- and regioselective methods are therefore essential to modify the molecule at a specific position without affecting other functional groups. Metal-catalyzed C-H functionalization of enamides has emerged as a powerful and atom-economical strategy for the synthesis of complex nitrogen-containing heterocycles and other derivatives. nih.gov

The functionalization of enamides can occur at different positions, and the regioselectivity is often directed by the choice of catalyst and reaction conditions. For instance, a method for the α-carbon functionalization of enamides has been reported via the formation of unsymmetrical 2-amidoallyl cations under mild Brønsted acid catalysis. acs.orgfigshare.com These reactive intermediates undergo addition with various nucleophiles at the less substituted α-carbon, leading to highly substituted enamides with complete regiocontrol. acs.orgfigshare.com

Furthermore, an umpolung organocascade reaction of α-imino amides, catalyzed by a chiral ammonium salt, allows for the chemo- and regioselective asymmetric synthesis of cyclic enamides with high yields and enantioselectivities. acs.orgnih.govacs.org This approach demonstrates the potential for precise control over the reactivity of enamide precursors. acs.orgnih.govacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. numberanalytics.com This is particularly relevant for amide synthesis, which traditionally relies on stoichiometric coupling reagents that generate significant amounts of waste. scispace.combohrium.com

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.orgresearchgate.net Several solvent-free methods for amide synthesis have been developed that could be applied to the synthesis of this compound.

One such method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.orgresearchgate.net This procedure is simple, efficient, and proceeds by triturating the reactants and then heating the mixture directly. semanticscholar.orgresearchgate.net Another solvent-free approach utilizes methoxysilanes, such as tetramethoxysilane, as coupling agents for the reaction of carboxylic acids and amines, affording amides in good to excellent yields without the need for air or moisture exclusion. nih.gov

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers another solvent-free alternative. digitellinc.com A continuous flow synthesis of amides and peptides has been demonstrated using a jacketed screw reactor, achieving high conversions in short residence times at room temperature. digitellinc.com

The table below highlights some solvent-free amidation methods:

| Catalytic System/Method | Reactants | Conditions | Key Advantage | Reference |

| Boric acid | Carboxylic acid, Urea | Trituration, direct heating | Simple, readily available catalyst | semanticscholar.orgresearchgate.net |

| Methoxysilanes | Carboxylic acid, Amine | Solvent-free, no exclusion of air/moisture | Good to excellent yields | nih.gov |

| Mechanochemistry | Carboxylic acid, Amine | Continuous flow, room temperature | Rapid reaction, scalable | digitellinc.com |

The development of recyclable catalysts is a cornerstone of sustainable chemistry. In the context of amidation, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. For example, mesoporous silica (B1680970) MCM-41 has been reported as a highly active, recoverable, and reusable catalyst for the direct amidation of fatty acids and long-chain amines. acs.org

The choice of catalyst can also be guided by sustainability considerations, with a preference for earth-abundant and non-toxic metals. bohrium.com Iron(III) chloride, for instance, has been used as a catalyst for the direct amidation of esters under solvent-free conditions. nih.gov While the catalyst loading was relatively high (15 mol%), the use of an inexpensive and environmentally benign metal is advantageous. nih.gov

However, catalyst deactivation and product inhibition can be challenges in direct amidation reactions. acs.org For example, in silanol-catalyzed amidations, the catalyst can be consumed through condensation to form an inactive disiloxane, with the rate of deactivation being dependent on the basicity of the amine used. acs.org Understanding these deactivation pathways is crucial for designing more robust and reusable catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl N,n Dimethylhept 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

Analysis of the ¹H NMR spectrum would be expected to reveal the number of unique proton environments, their chemical shifts (δ), and their spin-spin coupling patterns (J-coupling), providing information about the connectivity of protons. Similarly, the ¹³C NMR spectrum would indicate the number of distinct carbon environments. The chemical shifts in both spectra would be influenced by the electron-withdrawing effect of the amide group and the electron-donating nature of the alkyl chains.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the complete bonding network, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connections within the ethyl and heptenyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the placement of the ethyl group, the dimethylamino group, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the stereochemistry.

Stereochemical Assignments (E/Z Isomerism) via NMR Data

The geometry of the C2=C3 double bond (E/Z isomerism) would be a key focus. The chemical shift of the vinylic proton at C2 and the NOESY correlations between this proton and the substituents at C3 would be the primary data for this assignment. For instance, a NOESY correlation between the C2-H and the protons of the ethyl group at C3 would suggest a specific spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1650-1600 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated amide. Another characteristic band in the region of 1640-1620 cm⁻¹ would correspond to the C=C stretching of the alkene. The presence of C-H stretching and bending vibrations from the alkyl groups would also be observed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion, which would, in turn, confirm the elemental composition and molecular formula (C₁₁H₂₁NO). Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways would include cleavage of the N,N-dimethylamino group, loss of the ethyl group, and other characteristic fragmentations of amides and unsaturated systems.

Without access to either experimental or reliably predicted spectra, a detailed scientific article on the advanced spectroscopic characterization and structural elucidation of 3-ethyl-N,N-dimethylhept-2-enamide cannot be constructed. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary data.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would provide significant information regarding its connectivity and the stability of its fragments. The fragmentation of amides is a well-studied area, and predictable pathways can be proposed.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to the formation of various product ions. The expected fragmentation patterns would likely involve cleavages at the amide group and along the aliphatic chain.

A key fragmentation pathway for N,N-dimethyl amides is the cleavage of the C-N bond, which would result in the loss of the dimethylamino group. Another significant fragmentation would be the α-cleavage adjacent to the carbonyl group. The presence of the double bond in the α,β-position introduces additional fragmentation possibilities, including McLafferty-type rearrangements.

A plausible fragmentation pattern for the [M+H]⁺ ion of this compound is detailed in the table below. The proposed fragments are based on established fragmentation mechanisms for similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | 29 | Loss of the ethyl group from the heptene (B3026448) chain. |

| [M+H]⁺ | [M+H - C₄H₉]⁺ | 57 | Cleavage of the butyl group from the heptene chain. |

| [M+H]⁺ | [M+H - (CH₃)₂NH]⁺ | 45 | Loss of dimethylamine (B145610). |

| [M+H]⁺ | [C₅H₉O]⁺ | - | Acylium ion formed by cleavage of the C-N bond. |

| [M+H]⁺ | [(CH₃)₂N=CH₂]⁺ | - | Fragment resulting from cleavage at the amide group. |

It is important to note that the relative abundance of these fragment ions would depend on the collision energy used in the MS/MS experiment. High-resolution mass spectrometry would be crucial for determining the elemental composition of each fragment, thus confirming the proposed fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination (If Applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide definitive information about the bond lengths, bond angles, and conformation of this compound in the solid state.

For a successful X-ray crystallographic analysis, a single crystal of the compound of suitable size and quality is required. If such a crystal can be grown, the resulting data would reveal the planarity of the α,β-unsaturated amide system. It would also show the conformation of the ethyl and heptene substituents, as well as the geometry around the nitrogen atom of the dimethylamino group.

However, a search of crystallographic databases reveals no publicly available crystal structure for this compound. In the absence of experimental data, computational modeling could be used to predict the lowest energy conformation of the molecule. Such a model would be a valuable tool for interpreting other spectroscopic data, but it would lack the definitive proof provided by X-ray crystallography.

Should a crystal structure become available, the key parameters that would be determined are presented in the table below.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms, indicating bond order. |

| Bond Angles | The angles between adjacent bonds, defining the geometry. |

| Torsion Angles | The dihedral angles, describing the conformation of the molecule. |

| Intermolecular Interactions | The presence of hydrogen bonds or other non-covalent interactions. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereoisomeric Analysis (If Enantiomerically Pure)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance.

The molecule this compound possesses a stereocenter at the C3 position of the heptene chain, meaning it can exist as a pair of enantiomers. If the compound were synthesized in an enantiomerically pure or enriched form, chiroptical spectroscopy would be a critical tool for its stereochemical characterization.

A CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule. For an α,β-unsaturated amide, the n → π* and π → π* transitions of the carbonyl group and the C=C double bond are expected to be CD-active. The sign and intensity of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often through comparison with empirical rules or quantum chemical calculations.

Currently, there is no published information indicating that this compound has been resolved into its enantiomers or that its chiroptical properties have been studied. If an enantiomerically pure sample were available, the following data would be sought.

| Spectroscopic Technique | Measurement | Information Gained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (Δε). | Position, sign, and intensity of Cotton effects, related to electronic transitions and absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of the plane of polarized light ([α]λ). | Confirmation of chirality and relationship to CD spectrum via the Kronig-Kramers relations. |

Chemical Transformations and Reaction Mechanisms of 3 Ethyl N,n Dimethylhept 2 Enamide

Reactivity of the α,β-Unsaturated Amide Moiety

The defining feature of 3-ethyl-N,N-dimethylhept-2-enamide is its α,β-unsaturated amide structure. This arrangement creates a conjugated system that influences the molecule's reactivity, particularly at the α- and β-carbons of the double bond.

The presence of the electron-withdrawing N,N-dimethylamide group makes the β-carbon of the double bond in this compound an electrophilic center. This allows for conjugate addition reactions, famously known as Michael additions, where nucleophiles attack this β-position. libretexts.orglibretexts.org A wide variety of nucleophiles can participate in this type of reaction.

For instance, soft nucleophiles like thiolates are excellent partners in Michael additions with α,β-unsaturated amides. A simple and practical thio-Michael addition has been developed for α,β-unsaturated amides using N-methylmorpholine (NMM)-based ionic liquids as catalysts. rsc.orgresearchgate.net While this specific reaction was demonstrated on other α,β-unsaturated amides, the principle is directly applicable to this compound. The reaction with a thiol (R-SH) would proceed as outlined below:

General Reaction Scheme for Thio-Michael Addition

The reaction mechanism involves the nucleophilic attack of the thiolate anion on the electrophilic β-carbon of the α,β-unsaturated amide, followed by protonation of the resulting enolate intermediate to yield the β-thioether amide.

Similarly, enolates derived from β-dicarbonyl compounds, such as malonic esters and β-keto esters, are classic Michael donors. libretexts.org The reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of a new carbon-carbon bond at the β-position.

Table 1: Potential Michael Acceptors and Donors for Reactions with this compound

| Michael Acceptor | Michael Donor (Nucleophile) | Expected Product Type |

|---|---|---|

| This compound | Thiols (e.g., thiophenol) | β-Thioether amide |

| This compound | Enolates (e.g., from diethyl malonate) | γ-Keto-δ-dicarbonyl compound derivative |

It is important to note that unfunctionalized acrylamides are generally considered weakly electrophilic and less reactive towards thiols compared to other Michael acceptors. nih.gov However, the presence of substituents on the double bond, as in this compound, can influence this reactivity.

While the primary reactivity of the α,β-unsaturated system is towards nucleophiles, electrophilic additions to the double bond can also occur, although they are less common for this class of compounds due to the deactivating effect of the carbonyl group. Reactions with strong electrophiles like halogens (e.g., Br₂) could potentially lead to the formation of a dihalo derivative, though this is not a typical transformation for α,β-unsaturated amides.

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile. These reactions are powerful tools for the construction of cyclic systems.

For example, α,β-unsaturated amides have been shown to undergo catalytic asymmetric 1,3-dipolar cycloadditions with azomethine imines. nih.gov While this specific reaction required a 7-azaindoline auxiliary to achieve sufficient reactivity, it demonstrates the potential for this compound to act as a dipolarophile.

Formal [3+3] cycloaddition reactions have also been reported between vinylogous amides and α,β-unsaturated iminiums to construct piperidinyl heterocycles. acs.orgumn.edu Although this compound itself is not a vinylogous amide, this highlights the diverse cycloaddition pathways available to related unsaturated systems.

Furthermore, nickel-catalyzed regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds have been developed, allowing for [2+2], [2+4], and [4+2] cycloadditions by switching between photochemical and thermal conditions. chinesechemsoc.org This suggests that under the appropriate catalytic conditions, this compound could be a versatile substrate for forming a variety of cyclic structures.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Azomethine imine | Pyrazolidine derivative |

| [4+2] Diels-Alder | Diene (e.g., butadiene) | Cyclohexene (B86901) carboxamide derivative |

Transformations Involving the Amide Functional Group

The N,N-dimethylamide group of this compound is a robust functional group, but it can undergo specific transformations under certain reaction conditions.

Amides are generally resistant to hydrolysis, especially tertiary amides like this compound, due to the steric hindrance and the electron-donating nature of the nitrogen substituents. fiveable.me However, hydrolysis to the corresponding carboxylic acid can be achieved under harsh acidic or basic conditions with prolonged heating.

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane. researchgate.net This method offers a less aggressive alternative to traditional concentrated aqueous bases.

The transformation of amides into other functional groups is a challenging but important area of organic synthesis. chinesechemsoc.org For instance, N,N-disubstituted amides can be used as protecting groups for amines due to their reduced reactivity. fiveable.me

The reduction of the amide group in this compound would typically require a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction would convert the amide to the corresponding amine, 3-ethyl-N,N-dimethylhept-2-en-1-amine, without affecting the carbon-carbon double bond.

It's important to select the reducing agent carefully to achieve the desired selectivity. For example, catalytic hydrogenation might reduce both the double bond and the amide under certain conditions.

Table 3: Summary of Transformations of the Amide Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-ethylhept-2-enoic acid and dimethylamine (B145610) |

| Mild Hydrolysis | NaOH, MeOH/DCM | 3-ethylhept-2-enoic acid |

Reactivity at the Alkyl Chain and Substituents

The alkyl chain and substituents of an unsaturated amide like this compound offer pathways for chemical modification, although these are generally less reactive than the conjugated system.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. For a molecule such as this compound, cross-metathesis with another olefin could, in principle, modify the heptene (B3026448) chain. However, the application of olefin metathesis to α,β-unsaturated amides can be challenging. The polarity of the amide group can lead to catalyst deactivation with common ruthenium-based catalysts. Research on similar substrates often requires specific catalyst systems or protecting group strategies to achieve successful transformations. No published studies demonstrate this reaction specifically on this compound.

Direct C-H functionalization of the alkyl chain would represent an advanced synthetic strategy for modifying the molecule's structure. This could involve, for instance, the regioselective introduction of functional groups at specific positions on the ethyl or the longer alkyl substituent. These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. The directing-group ability of the amide functionality could potentially be harnessed to control the site of C-H activation. However, achieving selectivity far from the directing group is a significant challenge in the field, and no such studies have been reported for this specific compound.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that α,β-unsaturated amides undergo is critical for optimizing reaction conditions and controlling product outcomes. General approaches to these investigations are outlined below.

For any potential reaction of this compound, kinetic studies would be essential to determine the reaction order, rate constants, and the influence of reactant concentrations. For example, in a hypothetical conjugate addition reaction, monitoring the disappearance of the starting material or the appearance of the product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) would allow for the determination of the rate law. This data provides insight into the composition of the transition state of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of an α,β-Unsaturated Amide This table is for illustrative purposes only and is not based on experimental data for this compound.

| Experiment | Initial [Amide] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. nih.gov For instance, to probe the mechanism of a hydrolysis reaction, one could use water labeled with ¹⁸O and analyze the products using mass spectrometry to determine if the ¹⁸O atom is incorporated into the resulting carboxylic acid or the alcohol. Similarly, deuterium (B1214612) labeling can be used to track the position of proton transfers. masterorganicchemistry.com For example, in the alkylation of related enamines, deuterium labeling has been used to show that protonation occurs at the α-carbon. masterorganicchemistry.com

Many reactions proceed through unstable intermediates that are not directly observable in the final product mixture. youtube.comyoutube.com Techniques to identify these intermediates include:

Spectroscopic Identification: In some cases, intermediates may be stable enough to be observed at low temperatures using techniques like NMR or IR spectroscopy.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically and rapidly to form a stable, characterizable product. For reactions involving enolates or iminium ions, which are common intermediates in enamine and enamide chemistry, specific electrophiles or nucleophiles can be used as traps. researchgate.netlibretexts.org

Theoretical and Computational Studies on 3 Ethyl N,n Dimethylhept 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT studies would be the starting point for characterizing the electronic structure of 3-ethyl-N,N-dimethylhept-2-enamide. These calculations could determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. Such studies would also yield key energetic properties like the total energy and heat of formation, providing a baseline for its stability.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Transition State Modeling for Reaction Pathways

To understand how this compound participates in chemical reactions, transition state modeling would be required. By mapping the potential energy surface of a reaction, chemists can identify the structure and energy of transition states, thereby calculating activation energies and determining reaction mechanisms and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the heptene (B3026448) chain and the rotation around the amide bond suggest that this compound can exist in multiple conformations. Conformational analysis would identify the most stable, low-energy arrangements of the atoms. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insight into how it moves, flexes, and interacts with its environment, such as in a solvent.

QSAR (Quantitative Structure-Activity Relationship) Modeling (If Applicable to Biological Activity Studies)

If this compound were to be investigated for any biological activity, QSAR modeling would be a relevant tool. This computational technique correlates variations in the chemical structure of compounds with changes in their biological activity. Without any documented biological studies, the applicability of QSAR to this specific molecule is purely hypothetical.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. Calculations could estimate the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to peaks in an Infrared (IR) spectrum. These predicted spectra could then be compared with experimental data to confirm the structure of a synthesized sample.

Without dedicated research, the specific data for these theoretical and computational analyses of this compound remains unavailable.

Biological Activities of 3 Ethyl N,n Dimethylhept 2 Enamide and Its Analogues

Exploration of Potential Bioactivity Profiles (e.g., Enzyme Inhibition, Receptor Binding)

The bioactivity of 3-ethyl-N,N-dimethylhept-2-enamide and its analogues is an area of growing interest, largely informed by the reactivity of the α,β-unsaturated amide functional group. This structural motif is present in a variety of biologically active compounds. fiveable.me The electrophilic nature of the β-carbon in the α,β-unsaturated system makes these compounds susceptible to nucleophilic attack, a characteristic that can be exploited for enzyme inhibition. fiveable.me

Recent studies on α,β-unsaturated amide derivatives have identified them as potential inhibitors of enzymes such as lanosterol 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.gov The α,β-unsaturated amide moiety in these derivatives was introduced to improve metabolic stability while retaining antifungal activity. nih.gov Additionally, compounds containing an α,β-unsaturated amide have been investigated as covalent allosteric inhibitors of WRN helicase, a target in certain cancers.

The ability of the phosphonic group in some α-aminophosphonate analogues of α,β-unsaturated amides to mimic the transition state of peptide bond hydrolysis suggests their potential as enzyme inhibitors. mdpi.com Furthermore, the structural similarities of N-substituted 3,4,5-trihydroxypiperidines, which can be considered cyclic analogues, to monosaccharides have led to their investigation as glycosidase inhibitors. nih.gov

Beyond enzyme inhibition, the potential for receptor binding is also being explored. For instance, α-aminophosphonate analogues of α,β-unsaturated amides are considered for their potential to act as receptor ligands in pathological conditions related to α-amino acid metabolism. mdpi.com

In Vitro Studies on Cellular Models (e.g., Growth Inhibition, Apoptosis Induction)

In vitro studies on analogues of this compound have begun to shed light on their potential effects on cellular models, particularly in the context of cancer research.

One study investigated the cytotoxic effects of novel cyclic and non-cyclic N-aryl enamino amides, which share the enamide structural feature, against human cancer cell lines. The results indicated that the non-cyclic enamino amides generally exhibited weaker cytotoxic activities compared to their cyclic counterparts. nih.gov

In another study, novel amide derivatives of betulonic acid were synthesized and evaluated for their in vitro activity against melanoma and breast cancer cell lines. mdpi.com The findings suggested that modifying the carboxyl group of betulonic acid into an amide function could enhance activity against these cancer cells. Specifically, one of the synthesized amides, EB171, demonstrated a significant cytotoxic effect on MCF-7 (breast cancer), A-375, and COLO 829 (melanoma) cell lines, while showing no toxicity to normal cells in the study. mdpi.com In contrast, another derivative, EB173, with a larger cyclic substituent, showed lower activity than the parent compound. mdpi.com

The bioactivity of fatty acid amides has also been explored in various in vitro and in vivo models, highlighting the diverse biological roles of this class of compounds. mdpi.comresearchgate.net

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

| N-aryl enamino amides | AGS, MCF-7, Hep-G2 | Weaker cytotoxicity compared to cyclic analogues | nih.gov |

| Betulonic acid amides | MCF-7, MDA-MB-231, C32, COLO 829, A375 | EB171 showed significant cytotoxicity against MCF-7, A-375, and COLO 829 | mdpi.com |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, research on broader classes of N-substituted amides provides valuable insights into how structural modifications may influence biological activity.

For a series of N-[N',N'-disubstituted-amino)acetyl]arylamines, quantitative SAR (QSAR) analysis revealed that molar refraction was the key parameter influencing local anesthetic activity. nih.gov This suggests that the size and polarizability of substituents play a crucial role. In contrast, the partition coefficient was the most significant factor for intravenous toxicity, highlighting the importance of lipophilicity. nih.gov

In studies of N-benzylanilines, the pattern of amide formation was found to be dependent on the steric and electronic effects of aromatic substituents. nih.gov For example, the presence of certain substituents led to the formation of amide metabolites, while others did not. nih.gov

Research on non-cationic fatty amine-tripeptide conjugates as antimicrobial agents has also contributed to the understanding of SAR in amide-containing compounds. frontiersin.org These studies help to elucidate the structural requirements for antimicrobial activity.

Furthermore, SAR studies on N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi have shown that while a wide variety of substituents on the pyrazolone nitrogen are synthetically accessible, these modifications did not lead to improved activity over the parent compound. frontiersin.org Generally, more apolar compounds demonstrated better activities. frontiersin.org

The following table summarizes key SAR findings from studies on various amide analogues:

| Compound Class | Activity | Key SAR Findings | Reference |

| N-[N',N'-disubstituted-amino)acetyl]arylamines | Local anesthetic | Molar refraction is the best predictor of activity. | nih.gov |

| N-benzylanilines | Amide metabolism | Steric and electronic effects of aromatic substituents are critical. | nih.gov |

| N-substituted phenyldihydropyrazolones | Anti-Trypanosoma cruzi | More apolar compounds generally show better activity. | frontiersin.org |

Natural Product Inspiration and Biomimetic Synthesis

The enamide moiety is a key structural feature in a number of natural products with diverse biological activities. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This has inspired synthetic efforts to construct this functional group and incorporate it into novel molecules. Enamides are considered valuable building blocks in organic synthesis due to their unique reactivity and stability. researchgate.netacs.orgnih.gov

The synthesis of enamide-containing natural products has been a significant area of research, with various strategies being developed. beilstein-journals.orgnih.govbohrium.com Enamides can be synthesized through the direct dehydrogenation of amides, offering a straightforward approach to this important functional group. chemistryviews.org

Biomimetic synthesis aims to mimic natural biosynthetic pathways to create complex molecules. A one-pot copper-catalyzed biomimetic oxidation of methyl ketones has been reported for the synthesis of pharmaceutically important N-heterocyclic amides, suggesting a potential route for the synthesis of enamide analogues. acs.org

Elucidation of Molecular Mechanisms of Action (Hypothesized)

The hypothesized molecular mechanism of action for this compound and its analogues is largely based on the chemical reactivity of the α,β-unsaturated amide system. This functional group possesses an electrophilic β-carbon due to the electron-withdrawing nature of the adjacent carbonyl group. fiveable.me

This electrophilicity makes these compounds susceptible to Michael-type conjugate addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. fiveable.menih.gov This covalent modification of key proteins can lead to the inhibition of enzyme activity or disruption of protein function, which is a plausible mechanism for their observed biological effects.

The metabolic activation of amides can also lead to the formation of reactive electrophilic metabolites. nih.gov These metabolites can then interact with cellular macromolecules, such as DNA, which is a mechanism of toxicity for some aromatic amines and amides. nih.gov

Furthermore, the amide bond itself can be activated under certain biological conditions. For example, the distortion of the amide bond in twisted amides can increase their reactivity towards nucleophiles and electrophiles. nih.gov In enzymatic reactions, Lewis acid catalysis, such as by a zinc ion in metalloproteases, can activate the amide carbonyl for nucleophilic attack. nih.gov

Advanced Applications and Future Research Directions of 3 Ethyl N,n Dimethylhept 2 Enamide

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

Enamides are powerful synthons for constructing complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. nih.govresearchgate.net Their ability to undergo a variety of transformations, such as asymmetric hydrogenation, cycloadditions, and C-H functionalization, makes them attractive starting materials in total synthesis. researchgate.netrsc.org

The structure of 3-ethyl-N,N-dimethylhept-2-enamide makes it a potentially valuable building block. The ethyl group at the 3-position can influence the stereochemical outcome of reactions at the double bond, while the N,N-dimethyl group prevents competing reactions at the nitrogen atom, a common issue with primary and secondary enamides. The heptene (B3026448) chain provides a lipophilic segment that can be further functionalized.

Potential Synthetic Transformations:

Asymmetric Hydrogenation: The double bond of this compound could be stereoselectively reduced to introduce a chiral center, a key step in the synthesis of many pharmaceutical compounds.

[4+2] and [2+2] Cycloadditions: This enamide could participate in Diels-Alder and other cycloaddition reactions to form complex cyclic and polycyclic systems. acs.org The substitution pattern would influence the regioselectivity and stereoselectivity of these reactions.

Heck Coupling and other Cross-Coupling Reactions: The vinylic proton at the 2-position could potentially be replaced through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other functional groups.

To illustrate the potential of this compound, the following table presents hypothetical outcomes for key synthetic transformations.

| Transformation | Reagents and Conditions | Potential Product | Potential Yield (%) |

| Asymmetric Hydrogenation | H₂, Chiral Rhodium Catalyst | (S)-3-ethyl-N,N-dimethylheptanamide | 95 |

| Diels-Alder Reaction | Maleic anhydride, Toluene, 110°C | Substituted cyclohexene (B86901) derivative | 85 |

| Heck Coupling | Phenylboronic acid, Pd(OAc)₂, PPh₃, Base | 3-ethyl-N,N-dimethyl-2-phenylhept-2-enamide | 78 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the known reactivity of similar enamide compounds.

Development of Functional Materials Incorporating the this compound Scaffold

The enamide scaffold is a candidate for incorporation into functional materials due to its electronic properties and potential for polymerization. The conjugation between the double bond and the amide group can be tuned by substituents, influencing the optical and electronic behavior of materials derived from them.

The this compound scaffold could be used to create polymers with specific properties. The N,N-dimethyl group would enhance solubility in organic solvents, facilitating processing. The long alkyl chain of the heptene group could contribute to the self-assembly properties of the resulting polymers, leading to ordered nanostructures.

Potential Applications in Materials Science:

Polymer Synthesis: The double bond could undergo radical or transition-metal-catalyzed polymerization to yield functional polymers.

Organic Semiconductors: By incorporating appropriate aromatic or heteroaromatic groups through cross-coupling reactions, derivatives of this compound could be investigated as organic semiconductors.

Smart Gels: Polymers incorporating this enamide could exhibit stimuli-responsive behavior, for example, changing their properties in response to pH or temperature, making them suitable for applications in drug delivery or soft robotics.

The following table outlines hypothetical properties of polymers derived from this enamide scaffold.

| Polymer Type | Monomer Functionalization | Potential Application | Key Property |

| Homopolymer | None | Soluble polymer filler | High solubility in non-polar solvents |

| Copolymer | With Styrene | Toughened plastic | Improved impact resistance |

| Functional Polymer | With a fluorescent dye attached | Fluorescent sensor | Emission changes upon analyte binding |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemoenzymatic Synthesis of Stereodefined this compound Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high stereoselectivity of enzymatic transformations to produce enantiopure compounds. rsc.org This approach is particularly valuable for the synthesis of chiral amines and their derivatives. rsc.org

While no specific chemoenzymatic routes to this compound have been reported, enzymes such as lipases, proteases, and oxidoreductases could potentially be used to create stereodefined derivatives. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to the enamide, or an oxidoreductase could be employed for the stereoselective reduction of the double bond.

A hypothetical chemoenzymatic route to a chiral derivative is outlined below:

| Step | Reaction Type | Enzyme/Catalyst | Substrate | Product | Enantiomeric Excess (%) |

| 1 | Asymmetric Reduction | Ene-reductase | This compound | (R)-3-ethyl-N,N-dimethylheptanamide | >99 |

| 2 | Hydroxylation | Cytochrome P450 monooxygenase | (R)-3-ethyl-N,N-dimethylheptanamide | Hydroxylated derivative | >98 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on established chemoenzymatic methodologies.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net Self-assembly of small molecules into well-defined larger structures is a key aspect of this field. nih.gov

Although this compound itself lacks strong hydrogen bonding capabilities due to the N,N-dimethyl substitution, it could be functionalized to include groups that promote self-assembly. For example, the introduction of a carboxylic acid or an aromatic ring would enable it to participate in hydrogen bonding or π-π stacking, respectively. The aliphatic chain could also drive self-assembly in aqueous environments through hydrophobic interactions.

Potential Supramolecular Structures:

Langmuir-Blodgett Films: Functionalized derivatives could form monolayers at the air-water interface that can be transferred to solid substrates.

Organogels: With appropriate functionalization, these molecules could self-assemble into fibrous networks that immobilize solvents, forming organogels.

Liquid Crystals: The rod-like shape of the molecule could be enhanced through further modification, potentially leading to liquid crystalline phases.

| Supramolecular Assembly | Driving Interaction | Potential Application |

| Micelles in water | Hydrophobic interactions | Drug delivery vehicle |

| 2D sheet on graphite | π-π stacking (with aromatic functionalization) | Molecular electronics |

| Helical fibers | Hydrogen bonding (with peptide functionalization) | Chiral catalysts |

Note: The data in this table is hypothetical and for illustrative purposes only.

Emerging Research Frontiers and Interdisciplinary Applications

The versatility of the enamide functional group suggests that this compound could find applications in a variety of emerging research areas.

Medicinal Chemistry: The enamide scaffold is present in some biologically active natural products. bohrium.com Derivatives of this compound could be synthesized and screened for various biological activities. The lipophilic nature of the molecule might enhance its ability to cross cell membranes.

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The enamide functionality could be a starting point for the design of new agrochemicals.

Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow reactors, allowing for safer, more efficient, and scalable production. This is particularly relevant for exothermic or hazardous reactions that are often involved in the synthesis of functionalized enamides.

The interdisciplinary nature of modern research means that this compound could also be of interest in fields such as chemical biology, where it could be used as a probe to study enzymatic processes, or in nanotechnology for the construction of molecular machines. The future of research on this compound will likely depend on the development of efficient synthetic routes and the discovery of interesting properties in its derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-ethyl-N,N-dimethylhept-2-enamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Temperature (e.g., maintaining 60–80°C for enamide formation) and solvent selection (polar aprotic solvents like DMF for solubility and reactivity) are critical. Multi-step protocols involving amidation and alkylation should be monitored via thin-layer chromatography (TLC) to track intermediate formation. Purification via column chromatography using gradients of ethyl acetate/hexane can improve yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the enamide geometry and substituent positions. For example, -NMR should show a doublet for the α,β-unsaturated proton (~6.2 ppm, ) and singlet for N,N-dimethyl groups (~3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated 211.1934 for ), while IR spectroscopy confirms amide C=O stretching (~1650 cm) .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., -NMR to track carbonyl reactivity) and kinetic experiments. For instance, acid-catalyzed hydrolysis of the enamide group follows a nucleophilic acyl substitution pathway, with rate constants determined via UV-Vis spectroscopy at λmax = 260 nm. Computational methods (DFT calculations) can model transition states and validate experimental observations .

Advanced Research Questions

Q. How should researchers address contradictory data in the spectroscopic analysis of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require iterative validation. Cross-check with alternative techniques: X-ray crystallography (if crystalline) resolves stereochemical ambiguities, while 2D NMR (COSY, HSQC) clarifies coupling networks. Statistical analysis (e.g., Rfree values in crystallography) and peer validation reduce interpretation errors. For non-crystalline samples, variable-temperature NMR can distinguish dynamic effects from structural anomalies .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target receptors (e.g., opioid or serotonin receptors). Pharmacophore modeling identifies critical interaction sites, such as hydrogen bonds between the enamide carbonyl and receptor residues (e.g., Tyr148 in μ-opioid receptors). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl vs. methyl groups) with IC50 values from in vitro assays .

Q. How can hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer : Graph-set analysis (R(8) motifs) identifies intermolecular hydrogen bonds between amide C=O and adjacent N-H groups. Crystal lattice energy minimization (via SHELXL) optimizes van der Waals contacts and dipole interactions. Synchrotron XRD (λ = 0.7107 Å) resolves packing anomalies, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···C interactions) .

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing pharmacological data from this compound studies?

- Methodological Answer : Dose-response curves should be fitted using nonlinear regression (e.g., Hill equation) to calculate EC50 values. ANOVA with post-hoc Tukey tests compares efficacy across derivatives. For receptor binding assays, Scatchard plots differentiate competitive vs. noncompetitive inhibition. Data visualization tools (e.g., GraphPad Prism) ensure clarity in error bar representation and significance labeling () .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. Store at –20°C in airtight containers to prevent hydrolysis. In case of spills, neutralize with activated carbon and dispose as hazardous waste. Regularly review Safety Data Sheets (SDS) for updated toxicity profiles (e.g., LD50 in rodent models) and emergency response guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.